

# Structure-Activity Relationship of 4-Methylthiazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *(4-methylthiazol-2-yl)methanol*

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The 4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-methylthiazole derivatives across different biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

## Antimicrobial Activity

4-Methylthiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies in this area have highlighted the importance of substitutions at the C2 and C5 positions of the thiazole ring for modulating potency and spectrum of activity.

## Data Presentation: Antimicrobial Activity of 4-Methylthiazole Derivatives

Compound ID	R1-Substituent (at C2)	R2-Substituent (at C5)	E. coli MIC (µg/mL)	S. aureus MIC (µg/mL)	C. albicans MIC (µg/mL)	Reference
1a	- (benz)azole	H	<0.97 - 125	1.95 - >1000	>1000	[1][2]
1b	-NH-Aryl	H	16.1	16.1	>100	[3]
1c	-(pyrazol-4-yl)-methylhydrazinyl	H	10.0 - >25	4.1 - 5.1	-	
1d	-(5-(furan-2-yl)-2-pyrazolin-1-yl)	-thio-aryl	0.5 - 8	0.5 - 8	-	
1e	-NH-C(S)-NH-Aryl	H	-	-	-	
1f	-(4-quinolin-3-yl)-azetidin-2-one	H	5 - 10	5 - 10	-	

Note: The data presented is a summary from multiple sources and specific values can vary based on the full substitution pattern.

## Anti-inflammatory Activity

The anti-inflammatory properties of 4-methylthiazole derivatives have been investigated, with a focus on their ability to inhibit key inflammatory mediators like nitric oxide (NO). The

combination of the 4-methylthiazole core with other heterocyclic systems, such as dihydropyrazole, has yielded compounds with potent anti-inflammatory effects.

## Data Presentation: Anti-inflammatory Activity of 4,5-Dihdropyrazole-Thiazole Derivatives

Compound ID	Aryl Substituent (at Pyrazole C3)	Aryl Substituent (at Pyrazole C5)	NO Inhibition IC50 (μM)	Cell Line	Reference
E26	4-Fluorophenyl	Phenyl	10.5 ± 1.2	RAW264.7	[4]
Indomethacin	-	-	25.8 ± 2.1	RAW264.7	[4]
Dexamethasone	-	-	18.2 ± 1.5	RAW264.7	[4]

## Kinase Inhibition

4-Methylthiazole derivatives have emerged as promising scaffolds for the development of kinase inhibitors, targeting enzymes such as Spleen Tyrosine Kinase (Syk), which is implicated in inflammatory diseases and hematological malignancies.

## Data Presentation: Syk Kinase Inhibition

Compound ID	General Structure	Syk Kinase Ki (nM)	Mast Cell Degranulation IC50 (μM)	Reference
Lead Compound	2-phenylaminopyrimidine-4-thiazole	500	>10	
Optimized Analog	Modified 2-phenylaminopyrimidine-4-thiazole	<10	<1	

Note: Specific structures of the lead and optimized compounds are often proprietary and not fully disclosed in the cited literature.

## Experimental Protocols

### Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.[\[5\]](#)
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[\[7\]](#)
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[8\]](#)

### Griess Assay for Nitric Oxide (NO) Determination

This assay measures the concentration of nitrite ( $\text{NO}_2^-$ ), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

- Cell Culture: Macrophage cells (e.g., RAW264.7) are plated in a 24-well plate at a density of  $5 \times 10^5$  cells/well and allowed to adhere.[\[9\]](#)
- Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; 1  $\mu\text{g}/\text{mL}$ ) for 24 hours.[\[9\]](#)

- Sample Collection: After incubation, the cell culture supernatant is collected.
- Griess Reaction: 100  $\mu$ L of the supernatant is mixed with 100  $\mu$ L of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[10][11]
- Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.[10][11]
- Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

## Syk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Reaction Setup: In a 384-well plate, add 1  $\mu$ L of the inhibitor (test compound) or vehicle (5% DMSO), 2  $\mu$ L of Syk enzyme, and 2  $\mu$ L of a substrate/ATP mixture.[12]
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]
- ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
- ADP to ATP Conversion and Detection: Add 10  $\mu$ L of Kinase Detection Reagent, which converts the newly formed ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
- Luminescence Measurement: Record the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.[12]

## Signaling Pathways and Experimental Workflows Inhibition of DNA Gyrase by 4-Methylthiazole Derivatives

4-methylthiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a key antibacterial target.[13] These

compounds often act by binding to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for enzyme function.[14]

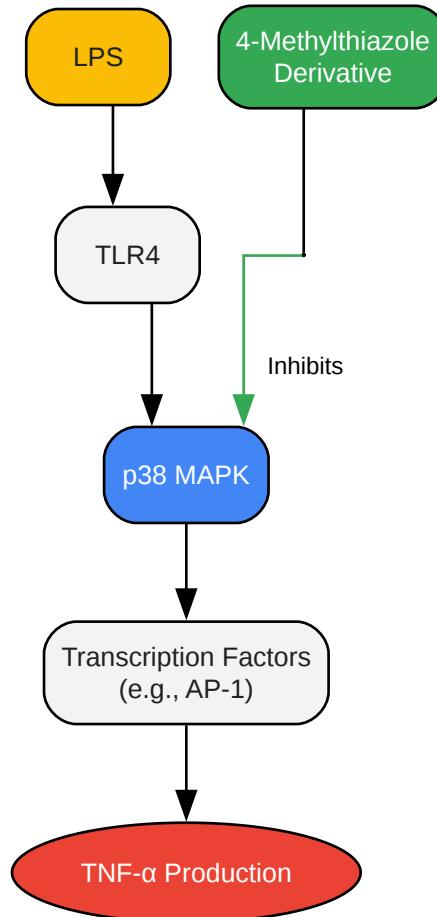


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Caption: DNA Gyrase Inhibition by 4-Methylthiazole Derivatives.

## MAPK Signaling Pathway Inhibition

Certain 4-methylthiazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF- $\alpha$ .

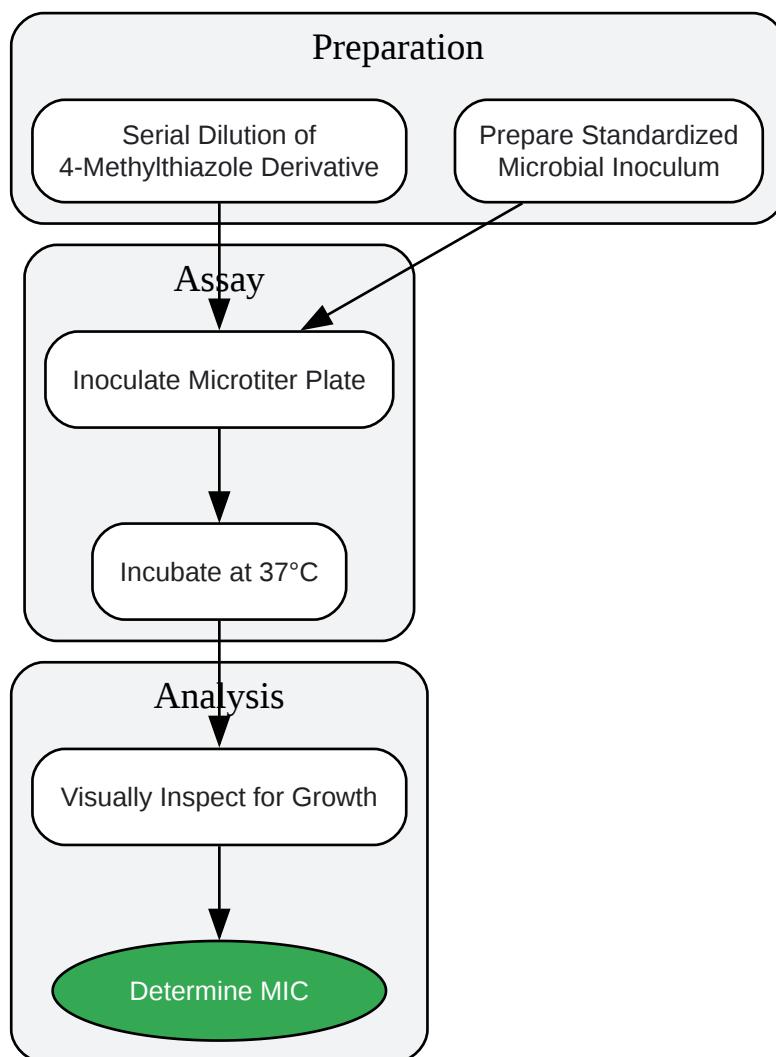


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Caption: Inhibition of the p38 MAPK Signaling Pathway.

## Experimental Workflow for Antimicrobial MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a 4-methylthiazole derivative.

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Caption: Workflow for MIC Determination.

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